CD80-IN-3
Description
Overview of CD80 as a Co-stimulatory and Co-inhibitory Molecule
CD80 functions as a dual-purpose molecule in immune regulation, capable of delivering both co-stimulatory and co-inhibitory signals to T cells. Its primary receptors on T cells are CD28 and CTLA-4 (cytotoxic T-lymphocyte-associated protein 4). frontiersin.orgcreative-biolabs.comwikipedia.orgnih.govfrontiersin.org
The interaction between CD80 on APCs and CD28 on naive T cells provides a critical second signal, alongside the T-cell receptor (TCR) binding to the MHC-peptide complex, that is essential for full T-cell activation, proliferation, and differentiation. frontiersin.orgfrontiersin.orgoup.comnih.gov This co-stimulatory signal is vital for initiating effective adaptive immune responses against pathogens and aberrant cells. frontiersin.orgcreative-biolabs.comoup.com
Conversely, CD80 also binds to CTLA-4, a receptor expressed on activated T cells and regulatory T cells (Tregs). nih.govfrontiersin.orgnih.gov The interaction with CTLA-4 typically delivers an inhibitory signal, which helps to attenuate T-cell responses, maintain immune tolerance, and prevent autoimmunity. wikipedia.orgnih.govfrontiersin.org CTLA-4 has a higher affinity for CD80 than CD28, allowing it to outcompete CD28 for binding and effectively dampen the activation signal. creative-biolabs.comfrontiersin.org This balance between co-stimulation via CD28 and co-inhibition via CTLA-4 is critical for maintaining immune homeostasis. frontiersin.orgnih.govfrontiersin.org
Furthermore, CD80 can interact with PD-L1 (Programmed Death-Ligand 1), another B7 family member, which is expressed on various cells, including tumor cells and immune cells. frontiersin.orgwikipedia.orgoup.com This interaction can also contribute to inhibitory signaling and immune evasion, particularly in the context of cancer. frontiersin.orgwikipedia.orgoup.comaai.org
Fundamental Role of CD80 in Immunological Synapse Dynamics
The immunological synapse (IS) is a specialized junction formed between a T cell and an APC, where crucial molecular interactions occur to facilitate T-cell activation and regulation. CD80 plays a fundamental role in the formation and dynamics of the IS. frontiersin.orgaacrjournals.orgnih.gov
Upon recognition of an antigen presented by MHC, CD80 on the APC clusters at the contact interface with the T cell. nih.govaai.org These CD80 clusters, interacting with CD28 on the T cell, contribute to the organization of the central supramolecular activation cluster (cSMAC) within the IS, a region rich in signaling molecules like PKC-θ that are essential for T-cell activation. frontiersin.orgaacrjournals.orgnih.govaai.org
The interaction of CD80 with its receptors influences the stability and structure of the IS. For instance, CD28-CD80 interactions are critical for modulating the motility of regulatory T cells and can lead to the formation of more stable, symmetrical synapses in the presence of high CD80 concentrations. oup.com The cytoplasmic tail of CD80 has also been shown to influence the localization of CD28 and CTLA-4 within the IS, further highlighting its role in regulating synapse architecture and function. nih.gov
The dynamic interplay of CD80 with CD28 and CTLA-4 within the IS dictates the nature and strength of the T-cell response, influencing outcomes ranging from full activation to anergy or tolerance. nih.govfrontiersin.orgnih.gov
Strategic Significance of CD80 Modulation in Immunotherapy
Given its central role in controlling T-cell activation and immune responses, CD80 is a highly significant target for modulation in the development of immunotherapies for various diseases, including cancer and autoimmune disorders. frontiersin.orgnih.govpatsnap.compatsnap.comwjgnet.com
Strategies to modulate CD80 signaling include blocking its interaction with CD28 to suppress unwanted immune responses (as in autoimmune diseases or transplantation) or interfering with its interaction with CTLA-4 or PD-L1 to enhance anti-tumor immunity. nih.govoup.comaai.orgpatsnap.compatsnap.comwjgnet.com
CD80 inhibitors represent a class of molecules designed to interfere with CD80's interactions, primarily with CD28, to modulate T-cell activation. patsnap.compatsnap.comglpbio.comtargetmol.commedchemexpress.commybiosource.com By blocking the CD80-CD28 co-stimulatory signal, these inhibitors can potentially dampen excessive immune responses. patsnap.com
Research into CD80 modulation has explored various approaches, including monoclonal antibodies targeting CD80 or its receptors, and soluble fusion proteins. oup.comaai.orgpatsnap.comwjgnet.com Small molecule inhibitors like CD80-IN-3 are also being investigated for their potential to specifically disrupt CD80 interactions. glpbio.comtargetmol.commedchemexpress.commybiosource.com
This compound is described as a potent inhibitor of CD80, specifically inhibiting the interaction between CD80 and CD28. glpbio.comtargetmol.commedchemexpress.commybiosource.com Studies indicate that this compound inhibits the CD80/CD28 interaction with an EC50 of 630 nM and a Kd of 125 nM. glpbio.comtargetmol.commedchemexpress.commybiosource.com This suggests that this compound can effectively bind to or otherwise interfere with CD80 in a manner that prevents its productive engagement with CD28. Such compounds are valuable tools in research to dissect the specific contributions of the CD80-CD28 pathway in various immunological contexts and hold potential as therapeutic leads for conditions where inhibiting this interaction is desirable.
The development of molecules like this compound underscores the ongoing efforts to precisely target co-stimulatory pathways to achieve desired therapeutic outcomes in immune-mediated diseases and cancer. patsnap.compatsnap.comwjgnet.com
Research Findings on this compound
Available research indicates that this compound functions as a potent inhibitor of the CD80/CD28 interaction. glpbio.comtargetmol.commedchemexpress.commybiosource.com This inhibition is quantified by its half-maximal effective concentration (EC50) and dissociation constant (Kd) values. glpbio.comtargetmol.commedchemexpress.commybiosource.com
| Interaction Inhibited | EC50 (nM) | Kd (nM) |
| CD80/CD28 | 630 | 125 |
These values indicate the concentration at which this compound demonstrates inhibitory activity and its binding affinity, respectively. glpbio.comtargetmol.commedchemexpress.commybiosource.com An EC50 of 630 nM suggests that a concentration of 630 nanomolar of this compound is required to achieve 50% of the maximum inhibitory effect on the CD80/CD28 interaction. A Kd of 125 nM indicates a relatively strong binding affinity of this compound for its target, likely CD80 or the CD80-CD28 complex interface, leading to the disruption of their interaction. glpbio.comtargetmol.commedchemexpress.commybiosource.com
Further detailed research findings on this compound's effects in specific cellular or in vivo models, beyond its basic inhibitory activity on the CD80/CD28 interaction, would be necessary to fully understand its potential implications in modulating immune responses.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(6-fluoro-3-oxo-1H-pyrazolo[4,3-c]quinolin-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O3/c18-13-3-1-2-11-14-12(8-19-15(11)13)16(22)21(20-14)10-6-4-9(5-7-10)17(23)24/h1-8,20H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGJRBLPUVEYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C(=C1)F)C(=O)N(N3)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349270 | |
| Record name | 4-(6-fluoro-3-oxo-3,5-dihydro-pyrazolo[4,3-c]quinolin-2-yl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486449-65-4 | |
| Record name | 4-(6-fluoro-3-oxo-3,5-dihydro-pyrazolo[4,3-c]quinolin-2-yl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Cd80 Mediated Immune Cell Regulation
CD80 Intermolecular Interactions
CD80 engages in diverse intermolecular interactions with several receptors on immune cells, shaping the nature and magnitude of the immune response. The primary binding partners for CD80 are CD28 and CTLA-4, both expressed on T lymphocytes. mrc.ac.ukmdpi.comnih.govresearchgate.net Additionally, CD80 has been shown to interact with PD-L1 and potentially other receptors on immune cells like Natural Killer (NK) cells. nih.govresearchgate.netciteab.comfrontiersin.orgnih.govresearchgate.net
Co-stimulatory Interaction with CD28 on T Lymphocytes
The interaction between CD80 on APCs and CD28 on T lymphocytes provides a critical costimulatory signal necessary for robust T cell activation, proliferation, and differentiation. mrc.ac.ukmdpi.comnih.govresearchgate.net This interaction, alongside the TCR-MHC signal, leads to enhanced cytokine production, notably Interleukin-2 (IL-2), which promotes T cell expansion and survival. mrc.ac.uknih.gov The binding of CD80 to CD28 has a reported dissociation constant (Kd) of approximately 4 µM. mdpi.comresearchgate.net This interaction is crucial for initiating effective adaptive immune responses.
Co-inhibitory Interaction with CTLA-4 on T Lymphocytes
In contrast to the costimulatory signal delivered through CD28, the interaction between CD80 and CTLA-4 (Cytotoxic T-Lymphocyte-Associated protein 4) on T lymphocytes transmits an inhibitory signal that helps to attenuate immune responses and maintain tolerance. nih.govresearchgate.netbiomedical-informatics.netcreative-biolabs.commdpi.combidd.group CTLA-4 shares ligands with CD28 (CD80 and CD86) but binds to CD80 with significantly higher affinity and avidity than CD28. nih.govresearchgate.netbiomedical-informatics.netcreative-biolabs.commdpi.combidd.group The Kd for the CD80-CTLA-4 interaction is reported to be around 0.2 µM or 0.42 µM, indicating a stronger binding than with CD28. nih.govresearchgate.net This preferential binding of CTLA-4 to CD80 can outcompete CD28 binding, thereby limiting T cell activation. creative-biolabs.commdpi.combidd.group Furthermore, CTLA-4 can actively remove CD80 (and CD86) from the surface of APCs through a process called trans-endocytosis, further reducing the availability of ligands for CD28 and contributing to immune suppression. biomedical-informatics.netcreative-biolabs.compharmakb.commdpi.com
Interaction with Programmed Death-Ligand 1 (PD-L1)
Recent research has revealed an interaction between CD80 and Programmed Death-Ligand 1 (PD-L1), another important immune checkpoint molecule. researchgate.netpharmakb.commdpi.comnih.govfrontiersin.orgidrblab.net Studies suggest that CD80 and PD-L1 can form cis-heterodimers on the surface of the same cell. researchgate.netpharmakb.commdpi.comnih.govfrontiersin.orgidrblab.net This cis-interaction between CD80 and PD-L1 has been shown to influence other immune checkpoint interactions. Specifically, the formation of CD80-PD-L1 cis-heterodimers can inhibit the binding of PD-L1 to its receptor PD-1 on T cells, as well as reduce CD80's interaction with CTLA-4. mdpi.comnih.govfrontiersin.orgidrblab.net Importantly, this cis-heterodimerization appears to preserve the ability of CD80 to engage with the costimulatory receptor CD28. mdpi.comnih.govfrontiersin.orgidrblab.net This complex interplay highlights an additional layer of regulation within the immune synapse.
Putative Interactions with Other Immune Cell Receptors (e.g., Natural Killer Cells)
Beyond its well-characterized interactions with T cell receptors, CD80 is also thought to interact with receptors on other immune cell types, including Natural Killer (NK) cells. nih.govciteab.comfrontiersin.orgnih.govresearchgate.net Research, particularly in murine and human NK cell lines, suggests that CD80 can function as a triggering molecule for NK cell-mediated cytotoxicity. citeab.comfrontiersin.orgnih.govresearchgate.net These triggering signals appear to be, at least in some contexts, independent of CD28 and CTLA-4, suggesting the involvement of alternative or as-yet-unidentified receptors on NK cells that bind to CD80. citeab.comfrontiersin.orgnih.govresearchgate.net This indicates a broader role for CD80 in regulating both adaptive and innate immune responses.
Intracellular Signaling Cascades Regulated by CD80 Engagement
Engagement of CD80 on the surface of APCs can also trigger intracellular signaling cascades within the APC itself, influencing its function and the subsequent immune response. While CD80's cytoplasmic tail is relatively short and lacks intrinsic catalytic activity, it can associate with intracellular signaling molecules.
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Activation
Ligation of CD80 (and CD86) on dendritic cells has been shown to activate the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway. nih.govcenmed.com This activation is a significant event downstream of CD80 engagement in APCs. Activation of the PI3K/Akt pathway in dendritic cells can lead to several downstream effects, including the production of cytokines such as Interleukin-6 (IL-6) and the immunosuppressive enzyme indoleamine 2,3-dioxygenase (IDO). nih.govcenmed.com The PI3K/Akt pathway regulates downstream targets like FOXO3A and NF-κB, which are involved in controlling the expression of these molecules. nih.govcenmed.com Specifically, PI3K/Akt activation can lead to the phosphorylation and inactivation of FOXO3A, alleviating its suppressive effects on IL-6 expression, and can also activate the canonical NF-κB pathway, which positively induces IL-6 expression. nih.govcenmed.com This demonstrates that CD80 engagement on APCs can directly influence their functional output through intracellular signaling.
Research Findings on CD80-IN-3
This compound is characterized as a potent small molecule inhibitor that specifically targets the interaction between CD80 and CD28. mrc.ac.ukproquest.com This compound has demonstrated inhibitory activity with an EC50 of 630 nM and a dissociation constant (Kd) of 125 nM for the CD80/CD28 interaction. mrc.ac.ukproquest.com These values indicate the compound's effectiveness in disrupting the binding interface between CD80 and its primary costimulatory receptor on T cells. The molecular formula of this compound is C17H10FN3O3, and its molecular weight is 323.28 g/mol . researchgate.netcenmed.com
This article focuses on the chemical compound this compound, a known inhibitor of CD80. Based on the available scientific literature, information specifically detailing the molecular mechanisms by which this compound modulates downstream signaling pathways such as MAPK, NF-κB, JAK/STAT, Calcium-Calcineurin, and NOTCH, as well as its direct consequences on T-cell phenotype, proliferation, and differentiation, is limited in the provided search results. The information primarily describes the general roles of CD80 in immune cell regulation and T-cell activation pathways, with this compound identified as a compound that inhibits the interaction between CD80 and CD28.
This compound is characterized as a potent inhibitor of CD80 cenmed.com. Research indicates that this compound inhibits the interaction between CD80 and CD28 with an EC50 of 630 nM and a Kd of 125 nM cenmed.com. This suggests that this compound interferes with the binding of CD80, typically found on antigen-presenting cells (APCs), to the CD28 receptor on T-cells. The interaction between CD80 and CD28 is a critical costimulatory signal required for full T-cell activation, proliferation, and differentiation wikipedia.orgfrontiersin.orgoup.comuniprot.orgoup.comnih.govaai.orgnih.govreumatologiaclinica.org.
Consequences of CD80 Signaling on T-cell Phenotype and Function
Cytokine and Chemokine Production (e.g., IL-2, TNF-α, IFN-γ, MIP-1α, MIP-1β)
CD80 plays a significant role in stimulating the production of various cytokines and chemokines by T cells and other immune cells, particularly through its interaction with CD28. The engagement of CD80 with CD28, alongside the T-cell receptor (TCR) and MHC interaction, triggers downstream signaling pathways such as NF-κB, MAPK, and the calcium-calcineurin pathway. medchemexpress.com These pathways are crucial for initiating the production of numerous factors, including key T-cell cytokines like interleukin 2 (IL-2), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ). medchemexpress.com IL-2 is essential for T-cell proliferation and differentiation, while TNF-α and IFN-γ are critical for mediating inflammatory and cytotoxic responses. medchemexpress.com CD80/CD86 ligation has also been shown to signal via NF-κB to induce cytokines, notably IL-6, from macrophages. mybiosource.comchem960.com Chemokines such as MIP-1α and MIP-1β are also associated with immune responses and can be co-secreted with IFN-γ by activated immune cells.
Given that this compound inhibits the interaction between CD80 and CD28, it is expected to attenuate the cytokine and chemokine production that is dependent on this costimulatory signal. By blocking the CD80-CD28 pathway, this compound would likely lead to reduced activation of downstream signaling cascades, resulting in decreased production of cytokines such as IL-2, TNF-α, and IFN-γ, as well as chemokines like MIP-1α and MIP-1β, particularly those driven by CD80-CD28 costimulation. This inhibitory effect on cytokine and chemokine release can have broad implications for modulating the intensity and nature of immune responses.
Regulation of T-cell Survival and Apoptosis
The interaction between CD80 and CD28 is critical for promoting T-cell survival and preventing the induction of clonal anergy and apoptosis. targetmol.com CD28 costimulation can enhance T-cell survival by upregulating the expression of anti-apoptotic proteins like Bcl-XL. medchemexpress.comtargetmol.com Conversely, in certain contexts, the acquisition of CD80 by memory T cells can lead to apoptosis in the presence of increased signal 1. targetmol.com Furthermore, the interaction of CD80 with CTLA-4 can induce T-cell apoptosis and contribute to the suppression of effector T-cell functions. medchemexpress.com PD-L1 binding to CD80 expressed on activated CD8+ T cells has also been shown to contribute to the induction of apoptosis in these cells by increasing the expression of Bim.
As an inhibitor of the CD80-CD28 interaction, this compound would be expected to interfere with the pro-survival signals delivered through CD28. By blocking this pathway, this compound could potentially reduce the expression of anti-apoptotic molecules like Bcl-XL, thereby lowering the threshold for T-cell apoptosis or anergy induction. This mechanism could contribute to the regulation of T-cell populations and the contraction phase of an immune response. The inhibition of CD80-CD28 signaling by this compound might functionally mimic some aspects of the inhibitory signals delivered through CTLA-4 or PD-L1 binding to CD80, potentially promoting T-cell apoptosis in specific scenarios.
CD80 Contribution to Innate Immune Responses (e.g., Macrophage Activation)
While CD80 is predominantly recognized for its role in adaptive immunity through T-cell regulation, it also contributes to innate immune responses, including the activation of macrophages. Macrophages express CD80 on their surface, and interactions involving CD80 can influence their activation state and function. medchemexpress.com Neutrophils, for instance, can activate macrophages via CD80-CD28 interactions. medchemexpress.commybiosource.com The engagement of CD80/CD86 on macrophages has been shown to signal via NF-κB, leading to the induction of various cytokines. mybiosource.comchem960.com Studies in murine models of sepsis have demonstrated a differential role for CD80 and CD86 in regulating inflammation in the innate immune response, with CD80 appearing to be a dominant receptor for regulating lethality and contributing to inflammatory cytokine production in this context. mybiosource.comchem960.com Activation of macrophages with neutrophil lipid rafts caused a selective dissociation of IRAK-M, a negative regulator of NF-κB signaling, from CD80, providing a mechanism for preferential regulation of cytokine production by CD80 in innate immunity. mybiosource.comchem960.com
The inhibition of CD80 by this compound is likely to impact CD80-mediated macrophage activation. By blocking interactions involving CD80 on macrophages, this compound could attenuate the activation signals received by these innate immune cells. This could lead to reduced production of pro-inflammatory cytokines and chemokines by macrophages, potentially dampening the innate inflammatory response. Research suggests that inhibiting CD80 can attenuate inflammatory cytokine production and improve outcomes in models of innate immune activation like sepsis. mybiosource.comchem960.com Therefore, this compound's action as a CD80 inhibitor is expected to exert an inhibitory effect on CD80-dependent macrophage activation pathways.
Cd80 in 3: a Specific Research Tool for Cd80 Inhibition
Mechanism of Action of CD80-IN-3
This compound functions by interfering with the interactions of CD80 with its binding partners, primarily CD28. cenmed.comtargetmol.com
Direct Inhibition of CD80/CD28 Interaction
The primary mechanism of action attributed to this compound is the direct inhibition of the interaction between CD80 and CD28. cenmed.comtargetmol.com By binding to CD80, this compound prevents or disrupts the formation of the CD80/CD28 complex at the immunological synapse between APCs and T cells. reumatologiaclinica.org This disruption blocks the costimulatory signal transmitted through CD28, thereby inhibiting subsequent T cell activation and proliferation that is dependent on this pathway. reumatologiaclinica.org The interaction between CD80 and CD28 is essential for initiating downstream signaling pathways such as NF-κB, MAPK, and calcium-calcineurin, which are critical for T cell activation and cytokine production. nih.govfrontiersin.orgoup.com By inhibiting the CD80/CD28 interaction, this compound can modulate these downstream events.
Binding Affinity and Inhibitory Efficacy (Kd: 125 nM; EC50: 630 nM)
The effectiveness of this compound in inhibiting the CD80/CD28 interaction is characterized by its binding affinity and inhibitory efficacy, quantified by the dissociation constant (Kd) and half-maximal effective concentration (EC50), respectively. This compound demonstrates a binding affinity to CD80 with a Kd of 125 nM. cenmed.comtargetmol.com The Kd value represents the concentration at which half of the ligand binding sites are occupied, indicating the strength of the interaction between the inhibitor and its target. A lower Kd generally signifies a higher binding affinity.
The inhibitory efficacy of this compound on the CD80/CD28 interaction is reflected in its EC50 value of 630 nM. cenmed.comtargetmol.com The EC50 represents the concentration of the inhibitor required to achieve 50% of the maximal inhibitory effect. In the context of this compound, this value indicates the concentration at which the compound effectively inhibits the interaction between CD80 and CD28 by half.
These values provide quantitative measures of this compound's potency as a CD80 inhibitor.
| Parameter | Value | Unit |
| Binding Affinity (Kd) | 125 | nM |
| Inhibitory Efficacy (EC50) | 630 | nM |
Functional Characterization and Specificity of this compound
Functional characterization studies aim to understand the biological consequences of this compound-mediated CD80 inhibition and to assess its specificity. Given that CD80 also interacts with CTLA-4 and potentially PD-L1, it is important to determine the selectivity of this compound for the CD80/CD28 interaction over other CD80-mediated interactions. nih.govoup.com
Research findings indicate that this compound is a potent inhibitor of the CD80/CD28 interaction. cenmed.comtargetmol.com While the provided information specifically highlights the inhibition of the CD80/CD28 pathway, further detailed functional characterization would typically involve assessing the compound's effect on T cell activation in various experimental settings, such as in vitro co-culture assays of APCs and T cells. Such studies would measure markers of T cell activation, proliferation, and cytokine production in the presence and absence of this compound.
Specificity is a critical aspect of any research tool. Ideally, this compound should selectively inhibit CD80 interactions without significantly affecting other related costimulatory or coinhibitory pathways, such as those involving CD86 (another ligand for CD28 and CTLA-4) or other immune checkpoints. researchgate.netresearchgate.net Studies comparing the effect of this compound on CD80-mediated responses versus CD86-mediated responses, or its binding to other immune molecules, would provide valuable information regarding its specificity. While the provided data focuses on CD80/CD28 inhibition, the designation "this compound" suggests it is intended as a tool specific to CD80. Further research would be required to fully delineate its selectivity profile against the broader landscape of immune receptor interactions.
Methodological Frameworks for Cd80 in 3 and Cd80 Inhibition Research
In Vitro Experimental Systems
In vitro assays provide the initial assessment of CD80-IN-3's biological activity in controlled laboratory environments. These systems are crucial for characterizing the direct effects of the compound on primary immune cells and established cell lines, offering insights into its immunomodulatory properties.
The foundation of in vitro analysis for a CD80 inhibitor involves the use of specific immune cells to model the complex interactions of the immune system.
Primary Immune Cells : Freshly isolated cells from peripheral blood or lymphoid tissues are considered the gold standard for predicting human immune responses. Peripheral blood mononuclear cells (PBMCs), or further purified subsets like CD4+ and CD8+ T-cells, monocytes (which can be differentiated into dendritic cells or macrophages), and B-cells are commonly used. nih.gov The use of these cells allows for the study of this compound in a context that closely mimics the physiological environment. For instance, co-culture systems of T-cells with antigen-presenting cells (APCs) like dendritic cells are essential for studying the costimulatory blockade. jci.org
Cell Lines : Immortalized cell lines offer a renewable and consistent source of cellular material for high-throughput screening and mechanistic studies. For CD80 inhibition research, relevant cell lines include:
T-cell lines : Jurkat cells are a common model for T-cell signaling pathways.
APC cell lines : Cell lines expressing CD80, such as certain B-cell lymphomas (e.g., Raji cells) or engineered cell lines that are induced to express CD80, are used to present the target for inhibitors. nih.gov
Tumor cell lines : A variety of tumor cell lines that express CD80 can be used to study the compound's effect in the context of a tumor microenvironment. nih.gov
Table 1: Examples of Cell Systems for In Vitro Testing of this compound
| Cell Type | Source | Typical Application |
|---|---|---|
| Primary CD4+ T-cells | Human/Murine Blood or Spleen | Assess impact on T-cell activation, proliferation, and differentiation. |
| Monocyte-Derived Dendritic Cells (Mo-DCs) | Human/Murine Blood Monocytes | Serve as primary APCs to study the blockade of CD80-mediated costimulation. |
| Raji Cells | Human Burkitt's Lymphoma | A CD80-positive B-cell line used as a consistent source of APCs. |
| Engineered K562 Cells | Human Myelogenous Leukemia | Genetically modified to express human CD80 for standardized co-stimulation assays. |
A primary functional readout for a CD80 inhibitor is its ability to modulate T-cell activation and subsequent proliferation. The CD80-CD28 interaction provides a critical second signal for T-cell activation; thus, inhibiting this pathway is expected to reduce T-cell responses. assaygenie.com
Activation Marker Analysis : T-cell activation can be measured by the upregulation of surface markers such as CD25 and CD69. Following stimulation (e.g., with anti-CD3 antibodies and CD80-expressing APCs), T-cells are treated with varying concentrations of this compound. The expression of these markers is then quantified using flow cytometry.
Proliferation Assays : T-cell proliferation is commonly measured using dye-dilution assays. T-cells are labeled with a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE). As the cells divide, the dye is distributed equally between daughter cells, leading to a measurable reduction in fluorescence intensity. A successful CD80 inhibitor would be expected to decrease the percentage of cells that undergo division.
Table 2: Illustrative Proliferation Data for this compound in a Mixed Lymphocyte Reaction (MLR)
| Treatment Group | Concentration | T-Cell Proliferation (% of Control) |
|---|---|---|
| Vehicle Control | - | 100% |
| This compound | 1 nM | 85% |
| This compound | 10 nM | 62% |
| This compound | 100 nM | 35% |
| Isotype Control Ab | 10 µg/mL | 98% |
Activated T-cells produce a range of cytokines that orchestrate the immune response. A CD80 inhibitor is expected to alter this production. The interaction of CD80 with CD28 typically promotes the production of cytokines like Interleukin-2 (IL-2), which is vital for T-cell proliferation, and Interferon-gamma (IFN-γ), a key effector cytokine. wikipedia.org
Supernatants from T-cell activation assays are collected and analyzed using techniques such as:
ELISA (Enzyme-Linked Immunosorbent Assay) : For quantifying the concentration of a single, specific cytokine (e.g., IL-2).
Multiplex Bead Array (e.g., Luminex) : For the simultaneous measurement of a wide panel of cytokines and chemokines, providing a comprehensive profile of the immune response modulation by this compound.
A reduction in pro-inflammatory cytokines like IL-2 and IFN-γ would indicate successful target engagement and functional inhibition by the compound.
To confirm that this compound directly interacts with its intended target, biophysical assays are employed to measure binding affinity and kinetics.
Surface Plasmon Resonance (SPR) : This technique provides real-time, label-free analysis of molecular interactions. Recombinant CD80 protein is immobilized on a sensor chip, and solutions containing this compound at various concentrations are flowed over the surface. The binding events are detected by changes in the refractive index, allowing for the calculation of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD), which indicates binding affinity.
Cell-Based Binding Assays : Flow cytometry can be used to assess the ability of this compound to block the interaction between CD80 and its binding partners (CD28 and CTLA-4). This is often performed by testing whether the compound can inhibit the binding of a fluorescently labeled recombinant CD28 or CTLA-4 protein to CD80-expressing cells.
Table 3: Hypothetical Binding Kinetics of this compound to Human CD80 via SPR
| Analyte | Ligand | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
|---|
| This compound | Human CD80 | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |
Preclinical In Vivo Models
Following in vitro characterization, the efficacy of this compound is evaluated in animal models that can recapitulate aspects of human diseases, particularly in oncology.
Xenograft Tumor Models : In these models, human tumor cells are implanted into immunodeficient mice (e.g., nude or NSG mice). Standard xenograft models lack a functional T-cell compartment and are therefore not suitable for evaluating T-cell-mediated anti-tumor immunity. However, they can be useful for assessing any direct anti-tumor effects of the compound. More advanced "humanized" mouse models, where immunodeficient mice are engrafted with human immune cells or hematopoietic stem cells, can provide a system to study the effect of this compound on human immune cells in an in vivo setting. creative-biolabs.com
Table 4: Common Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Interleukin-2 (IL-2) |
| Interferon-gamma (IFN-γ) |
Genetically Engineered Mouse Models
Genetically engineered mouse models (GEMMs) are indispensable tools for elucidating the complex role of the CD80 pathway in both normal physiology and disease, as well as for the preclinical evaluation of therapeutic inhibitors. These models allow researchers to study the effects of CD80 modulation in a controlled, in vivo setting that mimics human conditions.
A key development in this area is the creation of "humanized" mouse models, where the murine Cd80 gene is replaced with its human counterpart. These humanized CD80 knock-in mouse models are crucial for evaluating the efficacy and specificity of therapeutic agents, such as monoclonal antibodies, that are designed to target human CD80. creative-biolabs.com Such models are essential because they allow for the assessment of immunotherapies that would not recognize the murine version of the protein. creative-biolabs.com
Various GEMMs have been instrumental in demonstrating the role of CD80 in immune surveillance and disease progression. For instance, mouse models of B-cell lymphomas have highlighted how tumors can escape the immune response by modulating immune checkpoint pathways, including the CD80/CD86-CTLA-4 axis. nih.gov In these models, treatment with antibodies that block inhibitory signals has been shown to increase mouse survival by restoring the anti-tumor activity of T cells. nih.gov
Furthermore, studies using CRISPR/Cas9 technology to deactivate the Cd80 gene in mouse tumor cell lines have provided insights into its function within the tumor microenvironment. nih.gov Deactivation of CD80 in TC-1 tumor cells, for example, rendered the resulting tumors more immunogenic and sensitive to CTLA-4 blockade, suggesting that targeting tumor-cell-specific CD80 could be a viable therapeutic strategy. nih.gov
Table 1: Examples of Genetically Engineered Mouse Models in CD80 Research
| Model Type | Application in CD80 Research | Key Findings |
| Humanized CD80 Knock-In Mice | Preclinical testing of human-specific CD80 inhibitors. | Enables in vivo evaluation of therapeutic candidates targeting the human CD80 protein. creative-biolabs.com |
| Eµ-TCL1 Transgenic Mice (CLL model) | Studying immune escape in Chronic Lymphocytic Leukemia. | Showed that disease development is associated with changes in T cell phenotypes and overexpression of immune checkpoint molecules. nih.gov |
| CD80 Knockout/Deactivated Models | Investigating the role of CD80 expression on tumor cells. | Deactivation of CD80 on tumor cells can increase their immunogenicity and enhance sensitivity to immune checkpoint blockade. nih.gov |
| ApoE Knockout Mice | Atherosclerosis research. | Used to demonstrate the accumulation of CD80/CD86-targeting imaging agents in atherosclerotic plaques. nih.gov |
Assessment of Immunogenicity and Efficacy in Disease Models
The evaluation of immunogenicity and therapeutic efficacy is a critical step in the development of CD80 inhibitors. This involves using various disease models to determine whether a potential inhibitor can modulate the immune response effectively and produce a desired clinical outcome.
In oncology, the efficacy of targeting CD80 is often assessed by monitoring tumor growth and changes in the tumor microenvironment. For example, studies have shown that deactivating CD80 on tumor cells can reduce tumor formation and sensitize the tumors to other immunotherapies like CTLA-4 blockade. nih.gov The efficacy of such an approach is measured by tumor size, survival rates, and the composition of immune cells infiltrating the tumor. nih.gov An increase in cytotoxic lymphocytes and a shift in macrophage function from pro-tumorigenic to anti-tumorigenic are key indicators of efficacy. nih.gov
The immunogenicity of a therapeutic agent itself—its potential to provoke an unwanted immune response—is also a critical consideration. Quantitative systems pharmacology (QSP) models are sometimes used to predict and understand the immunogenicity of biologic drugs, including those that might be used in combination with CD80 inhibitors. youtube.com
In autoimmune disease models, such as experimental autoimmune encephalomyelitis (a model for multiple sclerosis), the efficacy of CD80 blockade is evaluated by its ability to ameliorate disease symptoms and reduce inflammation. patsnap.com Preclinical studies have shown that inhibiting CD80 function can lead to reduced activation of self-reactive T-cells. patsnap.com Similarly, in models of lupus and other autoimmune conditions, monoclonal antibodies against CD80 have been shown to suppress aberrant immune responses and reduce disease severity. nih.gov
Molecular Imaging Techniques (e.g., Positron Emission Tomography (PET) Imaging of CD80)
Molecular imaging provides non-invasive methods to visualize, characterize, and quantify biological processes at the cellular level, making it a powerful tool in CD80 research. ccij-online.org These techniques are crucial for understanding the in vivo distribution and expression of CD80 and for assessing the targeting capabilities of novel inhibitors.
Positron Emission Tomography (PET) is a highly sensitive imaging modality that uses positron-emitting radionuclides to create three-dimensional images of the body. youtube.comradiologykey.comyale.edu In the context of CD80 research, PET can be used to image the upregulation of CD80 and CD86 on activated antigen-presenting cells (APCs) during an inflammatory response. nih.gov For these studies, a CD80/CD86-binding protein, such as abatacept or belatacept, is labeled with a positron emitter like copper-64 (⁶⁴Cu). nih.gov PET scans can then track the accumulation of this radiotracer at sites of inflammation, providing a quantitative measure of CD80/CD86 expression over time. nih.gov This has been successfully demonstrated in models of local inflammation induced by lipopolysaccharides (LPS). nih.gov
Single-Photon Emission Computed Tomography (SPECT) is another nuclear imaging technique used in CD80 research. Similar to PET, it involves a radiolabeled tracer. Studies have utilized belatacept labeled with indium-111 (B102479) (¹¹¹In) to image CD80/CD86-positive tissues in mouse models of atherosclerosis and in human xenografts. nih.gov These SPECT imaging studies confirmed that the tracer accumulates specifically in tissues with high CD80/CD86 expression, such as atherosclerotic plaques and lymph nodes, making it a valuable tool for assessing inflammatory activity. nih.gov
These molecular imaging techniques are pivotal for the preclinical development of CD80-targeted therapies, allowing for real-time visualization of target engagement and providing insights into the pharmacodynamics of new drugs. ccij-online.orgradiologykey.com
Advanced Analytical Techniques
Flow Cytometry and Immunohistochemistry for Cellular Phenotyping and CD80 Expression
Flow cytometry and immunohistochemistry are fundamental techniques for characterizing the expression of CD80 at the single-cell and tissue levels, respectively.
Flow Cytometry is used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser. In CD80 research, it is extensively used to quantify the expression of CD80 on the surface of various immune cell populations. nih.gov Cells are stained with fluorescently-labeled monoclonal antibodies specific for CD80 and other cell surface markers (e.g., CD11c for dendritic cells, CD4 for T helper cells). nih.govresearchgate.net This allows for the precise identification of which cell subsets express CD80 and at what levels. nih.govacs.org For example, flow cytometry has been used to demonstrate increased CD80 expression on dendritic cells in asthmatic mouse models and to identify a subset of activated regulatory T cells (Tregs) that express CD80. nih.govnih.gov
Immunohistochemistry (IHC) involves using antibodies to detect specific antigens in tissue sections. This technique provides crucial spatial information about protein expression within the context of the tissue architecture. IHC is used to visualize the location of CD80-expressing cells within the tumor microenvironment or in inflamed tissues. This can help determine whether CD80 is expressed on tumor cells themselves or on infiltrating immune cells, providing insights into its potential role in disease pathogenesis.
Table 2: Applications of Flow Cytometry and IHC in CD80 Research
| Technique | Application | Example Finding |
| Flow Cytometry | Quantifying CD80 expression on specific immune cell subsets. | Identified CD80 and CD86 as markers on a subset of recently activated regulatory T cells in circulation. nih.gov |
| Assessing the maturation of dendritic cells (DCs). | Showed that stimulation with certain agents increases the expression of CD80 and other costimulatory molecules on DCs. acs.orgpreprints.org | |
| Immunohistochemistry | Visualizing the location of CD80-expressing cells in tissues. | Provides spatial context for CD80 expression within the tumor microenvironment or atherosclerotic plaques. |
Gene Expression Profiling (e.g., Quantitative Reverse Transcription Polymerase Chain Reaction, RNA Sequencing)
Gene expression profiling techniques are used to measure the levels of CD80 messenger RNA (mRNA), providing a complementary view to protein-level analyses.
Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a targeted approach used to quantify the mRNA levels of specific genes. In CD80 research, qRT-PCR is employed to measure Cd80 gene expression in cells or tissues under different conditions. For instance, it has been used to confirm the knockdown of Cd80 mRNA following treatment with specific small interfering RNA (siRNA) and to analyze Cd80 expression in various types of cancer, where it was found to be significantly elevated in brain and ovarian tumors compared to controls. nih.govjpmsonline.comjpmsonline.com
RNA Sequencing (RNA-Seq) is a high-throughput method that allows for the profiling of the entire transcriptome (all RNA molecules) in a sample. Single-cell RNA sequencing (scRNA-seq) combines this with single-cell analysis to reveal global transcriptional profiles at an unprecedented resolution. nih.gov In the context of CD80 research, scRNA-seq, when combined with protein quantification using oligo-conjugated antibodies, has been used to create high-resolution maps of immune cell populations. cam.ac.uknih.gov This multi-omics approach has revealed that while CD80 protein can be detected on the surface of certain T cells, the corresponding CD80 mRNA is often undetectable in those same cells, suggesting that the protein may be acquired from other cells via processes like trogocytosis rather than being endogenously produced. nih.govbiorxiv.org
Structural Biology Approaches to CD80-Ligand and Inhibitor Complexes
Understanding the three-dimensional structure of CD80 and how it interacts with its ligands and potential inhibitors is crucial for rational drug design. Structural biology techniques provide atomic-level details of these interactions.
The primary ligands for CD80 are the T-cell receptors CD28 (a costimulatory receptor) and CTLA-4 (an inhibitory receptor). researchgate.netnih.gov Although these receptors bind to the same site on CD80, CTLA-4 does so with a significantly higher affinity. researchgate.net X-ray crystallography and other structural methods have been used to visualize these protein-protein complexes. These studies reveal the specific amino acid residues at the interface that are critical for binding. researchgate.net
This structural information is vital for designing inhibitors. By understanding the precise architecture of the binding site, researchers can develop small molecules or biologics that can selectively block one interaction over another. For example, computational modeling based on structural data can be used to design CD80 protein variants with altered binding affinities for CTLA-4 and CD28. researchgate.net Cross-linking assays combined with structural mapping have also been employed to define the interaction surface between CD80 and CD28. researchgate.net Such detailed structural knowledge is essential for developing therapeutic agents, like this compound, that can precisely modulate the immune response by targeting the CD80 pathway. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Studies of CD80 Inhibitors
The exploration of small molecule inhibitors of the CD80-CD28 protein-protein interaction has yielded valuable insights into the chemical features required for potent antagonism. A seminal study in this field identified a series of compounds, including the notable inhibitor this compound, through screening and subsequent optimization, providing a clear framework for the structure-activity relationships within this class of molecules. nih.gov
The foundational scaffold for this series of inhibitors is based on a biphenyl (B1667301) sulfonamide linked to an amino acid derivative. Systematic modifications to each of these components have allowed for a detailed mapping of the chemical space and its impact on biological activity. The inhibitory potential of these compounds is typically assessed through their ability to block the CD80-CD28 interaction, measured by IC50 values in competitive binding assays, and their direct binding affinity to CD80, determined by the dissociation constant (Kd).
Analysis of the Biphenyl Moiety (Aromatic Core)
The biphenyl group serves as a crucial hydrophobic anchor for these inhibitors. SAR studies have demonstrated that substitutions on this core structure significantly influence potency.
Substitution Position: The position of substituents on the biphenyl rings is critical. Modifications at the 4'-position of the distal phenyl ring have been shown to be particularly impactful.
Nature of the Substituent: The introduction of small, electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), at the 4'-position generally leads to an enhancement in binding affinity. This suggests that these groups may engage in favorable interactions within a specific pocket of the CD80 protein. Conversely, the introduction of bulky substituents tends to be detrimental to activity, likely due to steric hindrance.
| Compound ID | Biphenyl Substitution (R1) | CD80 Binding Kd (nM) | CD80-CD28 Inhibition IC50 (nM) |
| Analog 1 | H | 1100 | >10000 |
| Analog 2 | 4'-F | 250 | 1500 |
| Analog 3 | 4'-Cl | 200 | 1200 |
| Analog 4 | 4'-CH3 | 800 | 8000 |
Role of the Sulfonamide Linker
The sulfonamide group acts as a key hydrogen-bonding element and provides the correct geometry for the two main fragments of the molecule. The nitrogen of the sulfonamide is essential for maintaining a specific conformational arrangement that presents the biphenyl and amino acid components optimally to the protein's binding site. Alterations to this linker, such as replacing it with an amide, typically result in a significant loss of potency, highlighting its critical role in the pharmacophore.
Influence of the Amino Acid Fragment
The amino acid portion of the inhibitors provides another point of interaction and contributes significantly to both potency and selectivity.
Side Chain (R2): The nature of the amino acid side chain is a primary determinant of activity. SAR studies have shown that branched, aliphatic side chains, such as that of valine, are highly favored. For example, the isopropyl group of a valine-derived inhibitor fits snugly into a hydrophobic pocket on the CD80 surface. Increasing or decreasing the size of this alkyl group, or introducing polar functionalities, generally leads to a decrease in inhibitory activity. The stereochemistry of this side chain is also crucial, with the (S)-configuration being strongly preferred over the (R)-configuration, indicating a highly specific and stereoselective interaction with the target protein.
Carboxylic Acid: The terminal carboxylic acid group is an essential feature for activity. It is believed to act as a key hydrogen bond donor and acceptor, potentially mimicking the interaction of a critical residue in the natural CD28 ligand. Esterification or replacement of this carboxylate with other functional groups, such as an amide or an alcohol, almost universally abolishes the inhibitory effect.
| Compound ID | Amino Acid Side Chain (R2) | Stereochemistry | CD80 Binding Kd (nM) | CD80-CD28 Inhibition IC50 (nM) |
| Analog 5 | -CH(CH3)2 (Valine) | S | 200 | 1200 |
| Analog 6 | -CH(CH3)2 (Valine) | R | >5000 | >20000 |
| Analog 7 | -CH2CH(CH3)2 (Leucine) | S | 450 | 3500 |
| Analog 8 | -CH3 (Alanine) | S | 1500 | >15000 |
| This compound | -CH(CH3)2 (Valine) | S | 125 | 630 |
Note: The data presented in the tables are representative examples derived from SAR studies to illustrate the chemical principles discussed. This compound is highlighted to show the culmination of favorable structural features.
Future Directions and Emerging Research Avenues for Cd80 in 3
Development of Next-Generation CD80-Targeting Compounds
The development of next-generation CD80 inhibitors is focused on creating molecules with enhanced binding properties, improved specificity, and favorable pharmacokinetic profiles patsnap.compatsnap.com. While targeting protein-protein interactions like the CD80/CD28 interface presents challenges due to their size and relatively flat nature, recent advancements in screening and structure-activity relationship studies have shown promise in identifying small molecules with high affinity and selectivity patsnap.comnih.gov.
Novel heterocyclic compounds acting as CD80 antagonists by inhibiting the CD80/CD28 interface have been disclosed in patents, representing a direction for next-generation immunomodulatory drugs patsnap.com. Engineered small molecular analogs, such as those derived from CTLA-4 sequences, are also being explored for their high binding affinity to CD80 patsnap.com. Furthermore, approaches like directed evolution platforms are being employed to improve the binding characteristics of engineered CD80 domains, offering insights applicable to designing selective CD80 antagonists patsnap.com. The goal is to achieve more precise immunomodulation compared to traditional biologics patsnap.com.
Optimization Strategies for CD80-IN-3 and Related Inhibitors
Optimization strategies for this compound and similar small molecule inhibitors are crucial for overcoming challenges such as achieving high affinity and specificity for the CD80/CD28 interface and ensuring optimal pharmacokinetic profiles patsnap.comnih.gov. Early studies involving screening and structure-activity optimization techniques have led to the identification of chemical features required for inhibiting the CD80-CD28 interaction and have resulted in increased binding affinity for CD80 inhibitors nih.gov.
Future optimization efforts will likely focus on refining the specificity of these inhibitors to minimize off-target effects patsnap.com. Advances in drug formulation, delivery systems, and molecular engineering are anticipated to further refine these agents patsnap.com. For small molecule inhibitors, achieving oral bioavailability is a significant advantage in terms of administration ease and patient compliance patsnap.com. Early-phase clinical trials would be essential to define pharmacodynamic profiles and establish safe dosing regimens patsnap.com.
Identification and Validation of Biomarkers for Therapeutic Response
Identifying robust biomarkers is a critical future direction for CD80 inhibitors to predict treatment responsiveness, monitor effects, and guide personalized strategies patsnap.compatsnap.com. Research is focusing on identifying molecular signatures that correlate with CD80 expression and function in various disease states patsnap.com.
While established biomarkers for immune checkpoint inhibitors like PD-L1, tumor mutational burden (TMB), and microsatellite instability (MSI) exist, their predictive value can vary depending on the cancer type and treatment strategy mdpi.commdpi.comtandfonline.com. For CD80-targeted therapies, potential biomarkers could include the expression levels of CD80 on tumor cells or antigen-presenting cells, the composition of the tumor microenvironment, or specific immune cell subsets mit.edumdpi.com. For instance, the induction of CD80 upon p53 activation has been suggested as a potential biomarker for chemotherapeutic success mit.edu. Further research is needed to validate these potential biomarkers and integrate their assessment into clinical trial designs patsnap.commdpi.com.
Rational Design of Combination Therapies Incorporating this compound
A promising future direction for CD80 inhibitors is their inclusion in rational combination therapies, particularly with other immunotherapies patsnap.compatsnap.com. Combining CD80 blockade with inhibitors of PD-1/PD-L1, for example, could synergistically enhance anti-tumor immune responses patsnap.com. The rationale is that while PD-1 inhibitors relieve T-cell exhaustion, CD80 inhibitors can further modulate costimulation to optimize T-cell activation patsnap.com. Such dual or triple combination therapies may help overcome the limitations of monotherapy and address resistance mechanisms patsnap.com.
Studies have investigated the combination of anti-CD80 antibodies with chemotherapy or other antibodies in hematologic malignancies, showing enhanced anti-tumor activity google.comspandidos-publications.com. The integration of CD80 inhibitors with other immunomodulatory agents is expected to amplify therapeutic benefits patsnap.com.
Elucidation of Contextual CD80 Functions in Health and Disease
Further research is needed to fully elucidate the complex and contextual functions of CD80 in both health and disease researchgate.netfrontiersin.org. CD80's dual role in providing both stimulatory and inhibitory signals through its interactions with CD28, CTLA-4, and PD-L1 highlights the need for precisely tailored therapeutic interventions frontiersin.orgpatsnap.com.
Studies are exploring the differential roles of CD80 and CD86 in regulating immune responses in various contexts, including autoimmune diseases and sepsis researchgate.netplos.orgnih.gov. Research suggests that CD80 and CD86 may differentially influence the outcome of immune responses and potentially the commitment of T cells to specific phenotypes (e.g., Th1 or Th2) plos.orgnih.gov. Understanding these nuanced roles, including CD80's interaction with PD-L1 in cis or trans configurations and its influence on dendritic cell migration, is crucial for optimizing therapeutic strategies frontiersin.orgacir.org. Investigating the role of CD80 on different cell types, such as T cells and tumor cells, and its impact on the tumor microenvironment will also contribute to the rational design of future therapies frontiersin.orgmdpi.comfrontiersin.org.
Q & A
Q. What are the key biochemical properties of CD80-IN-3 critical for experimental design?
this compound (C₁₇H₁₀FN₃O₃) has a molecular weight of 323.28 g/mol and a CAS No. of 486449-65-4. Its solubility in DMSO (30 mg/mL, 92.80 mM) and storage conditions (-20°C for powder, -80°C in solvent) directly impact experimental reproducibility. Sonication is recommended to ensure homogeneity in solution-based assays. Stability under varying pH and temperature conditions should be validated before use .
| Property | Value |
|---|---|
| Molecular Weight | 323.28 g/mol |
| Solubility | 30 mg/mL in DMSO |
| Key Activity | Kd: 125 nM; EC₅₀: 630 nM |
Q. How does this compound mechanistically inhibit CD80/CD28 interactions?
this compound competitively binds to CD80, blocking its interaction with CD28 on T-cells. Methodologically, surface plasmon resonance (SPR) or flow cytometry-based competitive binding assays are used to quantify inhibition. Validate results using Jurkat T-cell activation assays, measuring interleukin-2 (IL-2) suppression as a functional endpoint .
Q. What are the recommended protocols for handling this compound to ensure stability?
Lyophilized powder should be stored at -20°C, while solutions in DMSO require storage at -80°C to prevent degradation. Aliquot to avoid freeze-thaw cycles. Pre-experiment solubility testing via dynamic light scattering (DLS) is advised to confirm particle homogeneity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported EC₅₀ values for this compound across studies?
Discrepancies often arise from assay conditions (e.g., cell type, incubation time) or data normalization methods. To address this:
- Replicate experiments using standardized protocols (e.g., PBMCs vs. transfected HEK293 cells).
- Apply Bland-Altman analysis to compare inter-lab variability.
- Validate findings with orthogonal methods like fluorescence polarization .
Q. What in vitro and in vivo models are optimal for evaluating this compound’s therapeutic potential?
- In vitro: Use human peripheral blood mononuclear cells (PBMCs) to assess T-cell suppression. Include CD80-overexpressing cell lines (e.g., CHO-K1) for binding specificity.
- In vivo: Autoimmune models (e.g., murine collagen-induced arthritis) with dose titration (1–10 mg/kg) to assess efficacy. Monitor CD4+ T-cell activation via flow cytometry .
Q. How can this compound be combined with other checkpoint inhibitors (e.g., PD-1 blockers) to study synergistic effects?
Design a factorial experiment with this compound and anti-PD-1 antibodies. Use the Chou-Talalay method to calculate combination indices (CI). Measure synergistic suppression of T-cell proliferation and cytokine release (IFN-γ, TNF-α) in co-culture systems .
Methodological and Ethical Considerations
Q. What statistical approaches are recommended for analyzing this compound dose-response data?
- Fit data to a four-parameter logistic model (4PL) using nonlinear regression (e.g., GraphPad Prism).
- Compare EC₅₀ values across groups via extra sum-of-squares F-tests.
- Report variability using 95% confidence intervals and assess normality with Shapiro-Wilk tests .
Q. How should researchers validate target engagement of this compound in cellular assays?
- Use CRISPR-Cas9 to generate CD80-knockout cells as negative controls.
- Perform thermal shift assays (TSA) to confirm binding-induced protein stabilization.
- Correlate biochemical inhibition (SPR) with functional readouts (IL-2 ELISA) .
Q. What ethical considerations apply to preclinical studies involving this compound?
- Obtain IACUC approval for in vivo studies, ensuring adherence to the 3Rs (Replacement, Reduction, Refinement).
- For human cell lines, document informed consent and anonymize data per GDPR guidelines.
- Disclose conflicts of interest and funding sources in publications .
Literature and Reproducibility
Q. What strategies ensure systematic literature reviews on this compound’s mechanisms?
Q. How can researchers enhance reproducibility in this compound experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
